Cas no 887487-66-3 (2-{5-(2-aminophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-fluorophenyl)ethan-1-one)

2-{5-(2-aminophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-fluorophenyl)ethan-1-one is a structurally complex heterocyclic compound featuring a 1,3,4-oxadiazole core linked to an aminophenyl group and a fluorophenyl ketone moiety. This molecular architecture suggests potential utility in pharmaceutical and agrochemical research, particularly as a scaffold for bioactive molecules. The presence of the 2-aminophenyl group may enhance binding interactions with biological targets, while the 4-fluorophenyl moiety could improve metabolic stability. The thioether linkage offers synthetic versatility for further derivatization. This compound is of interest in medicinal chemistry for the development of enzyme inhibitors or receptor modulators, given its balanced combination of aromaticity, polarity, and functional group diversity. Its well-defined structure facilitates structure-activity relationship studies.
2-{5-(2-aminophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-fluorophenyl)ethan-1-one structure
887487-66-3 structure
Product Name:2-{5-(2-aminophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-fluorophenyl)ethan-1-one
CAS No:887487-66-3
MF:C16H12FN3O2S
MW:329.348785400391
CID:5438983
Update Time:2025-06-14

2-{5-(2-aminophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-fluorophenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-[[5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethanone
    • 2-{5-(2-aminophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-fluorophenyl)ethan-1-one
    • Inchi: 1S/C16H12FN3O2S/c17-11-7-5-10(6-8-11)14(21)9-23-16-20-19-15(22-16)12-3-1-2-4-13(12)18/h1-8H,9,18H2
    • InChI Key: FJFSSVGIXZHVLF-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC=C(F)C=C1)CSC1=NN=C(C2=CC=CC=C2N)O1

2-{5-(2-aminophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-fluorophenyl)ethan-1-one Pricemore >>

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Additional information on 2-{5-(2-aminophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-fluorophenyl)ethan-1-one

Recent Advances in the Study of 2-{5-(2-aminophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-fluorophenyl)ethan-1-one (CAS: 887487-66-3)

The compound 2-{5-(2-aminophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-fluorophenyl)ethan-1-one (CAS: 887487-66-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a promising scaffold for the development of novel kinase inhibitors. The presence of the 1,3,4-oxadiazole moiety, combined with the fluorophenyl and aminophenyl groups, contributes to its ability to interact with various biological targets. Researchers have employed computational docking studies to elucidate its binding affinity with key enzymes involved in inflammatory and oncogenic pathways.

In vitro assays have demonstrated that 2-{5-(2-aminophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-fluorophenyl)ethan-1-one exhibits potent inhibitory activity against specific protein kinases, with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for the treatment of diseases such as cancer and autoimmune disorders. Further optimization of its pharmacokinetic properties is currently underway to enhance its bioavailability and therapeutic efficacy.

The synthesis of this compound has also been a focal point of recent research. Novel synthetic routes have been developed to improve yield and purity, with particular emphasis on green chemistry principles. These advancements not only facilitate large-scale production but also reduce environmental impact, aligning with the growing demand for sustainable pharmaceutical manufacturing practices.

In conclusion, 2-{5-(2-aminophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-fluorophenyl)ethan-1-one represents a promising candidate for further drug development. Its unique chemical structure and demonstrated biological activity make it a valuable subject for ongoing research. Future studies should focus on in vivo validation of its therapeutic potential and the exploration of its mechanism of action at the molecular level.

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